

An In-Depth Technical Guide to the Physicochemical Properties of 4-Trifluoroacetamidoaniline

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Compound of Interest

Compound Name: **4-Trifluoroacetamidoaniline**

Cat. No.: **B013928**

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Introduction

4-Trifluoroacetamidoaniline, also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide, is a chemical compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a trifluoroacetamide group attached to an aniline backbone, imparts unique electronic and lipophilic properties that can influence its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Trifluoroacetamidoaniline**, along with relevant experimental protocols and an exploration of its potential biological significance.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its efficacy and safety as a potential therapeutic agent.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **4-Trifluoroacetamidoaniline**. It is important to note that while some properties are available

from computational models, experimental data for several key parameters remain to be fully elucidated in publicly accessible literature.

Property	Value	Source
Molecular Formula	C ₈ H ₇ F ₃ N ₂ O	PubChem[1]
Molecular Weight	204.15 g/mol	PubChem[1], Pharmaffiliates[2]
IUPAC Name	N-(4-aminophenyl)-2,2,2-trifluoroacetamide	PubChem[1]
CAS Number	53446-90-5	Pharmaffiliates[2]
Computed logP	1.5	PubChem
Computed pKa (most acidic)	12.33 (amide N-H)	ChemicalBook (for Trifluoroacetamide)[3]
Computed pKa (most basic)	4.5 (aniline N-H ₂)	

Note: The logP and pKa values are computationally predicted and should be confirmed by experimental determination for precise applications. The pKa of the anilino proton is estimated based on similar structures.

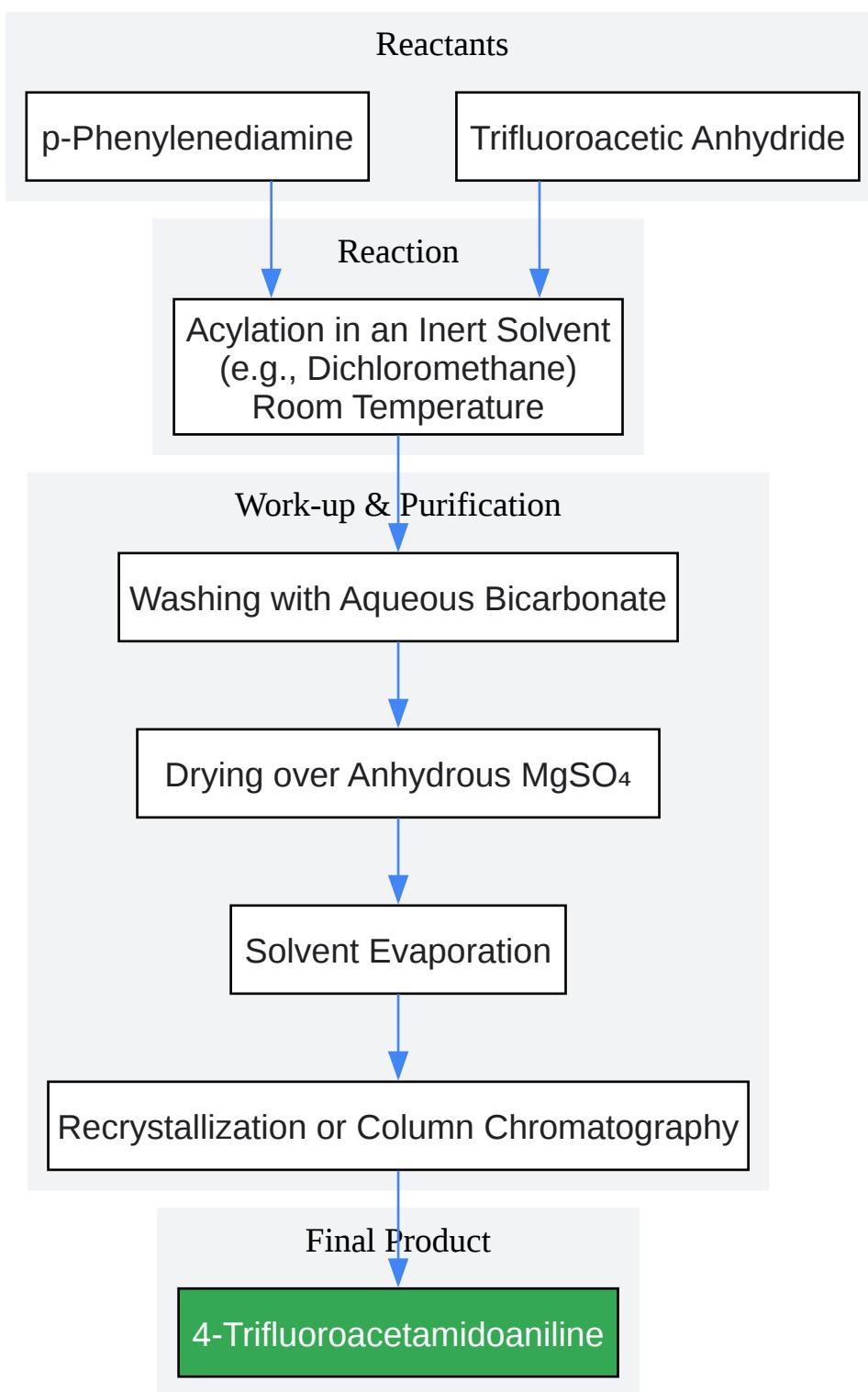
Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of **4-Trifluoroacetamidoaniline**, as well as for the determination of its physicochemical properties.

Synthesis of 4-Trifluoroacetamidoaniline

A common method for the synthesis of N-aryl trifluoroacetamides involves the acylation of the corresponding aniline with a trifluoroacetylating agent.

Workflow for the Synthesis of **4-Trifluoroacetamidoaniline**:



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A generalized workflow for the synthesis of **4-Trifluoroacetamidoaniline**.

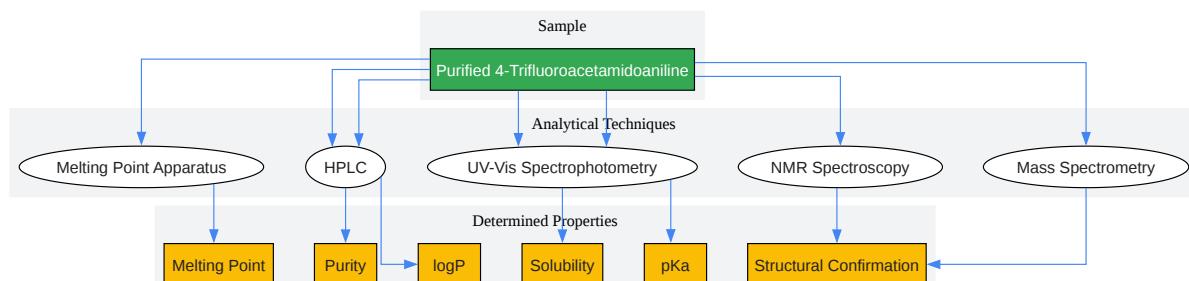
Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-phenylenediamine in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Acylation: Cool the solution in an ice bath. Add trifluoroacetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid byproduct.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction.
- Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent in vacuo to obtain the crude product.
- Purification: Purify the crude **4-Trifluoroacetamidoaniline** by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of the synthesized compound.

Workflow for Physicochemical Property Determination:

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An overview of the analytical workflow for characterizing **4-Trifluoroacetamidoaniline**.

Methodologies:

- Melting Point: Determined using a calibrated melting point apparatus. The melting range provides an indication of purity.
- Purity: Assessed by High-Performance Liquid Chromatography (HPLC) with UV detection. A single sharp peak indicates high purity.
- Solubility: Determined by the shake-flask method or potentiometric titration in various solvents (e.g., water, ethanol, DMSO).
- pKa: Measured using potentiometric titration or UV-Vis spectrophotometry by monitoring changes in absorbance at different pH values.
- logP (Octanol-Water Partition Coefficient): Experimentally determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases by HPLC or UV-Vis spectroscopy.

- Structural Confirmation: Achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F) and Mass Spectrometry (MS) to confirm the molecular structure and mass.

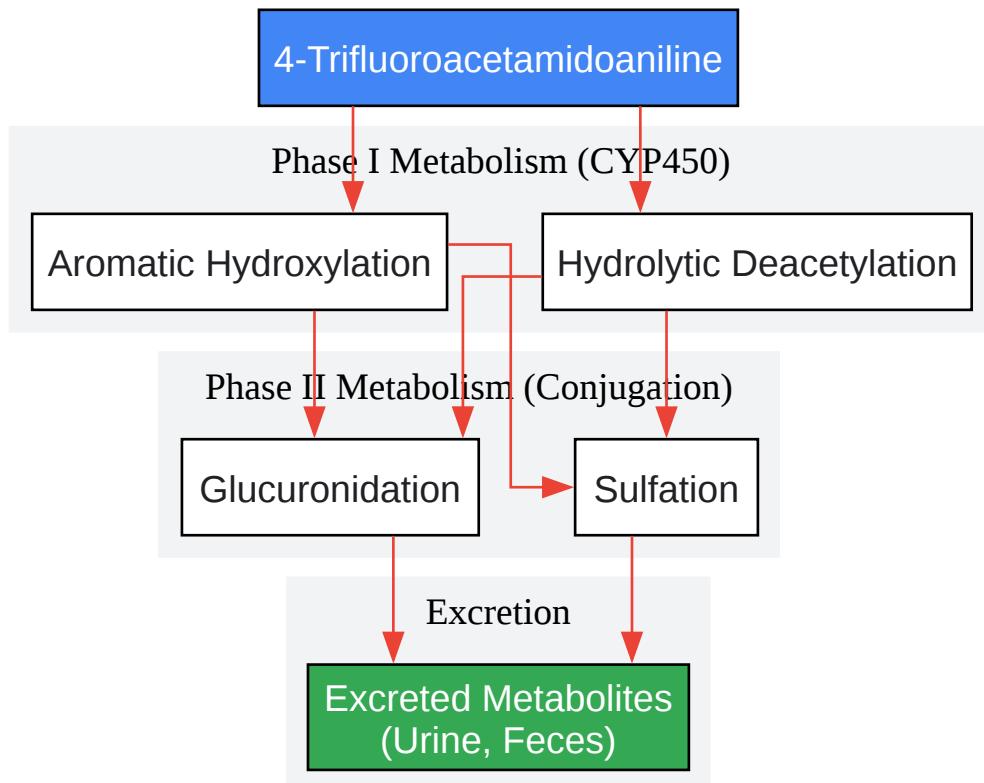
Potential Biological Significance and Signaling Pathways

While specific studies on the metabolic and signaling pathways of **4-Trifluoroacetamidoaniline** are limited, insights can be drawn from related compounds.

Metabolism

The metabolism of structurally similar compounds, such as other trifluoroacetanilides, often involves enzymatic modifications in the liver.

Postulated Metabolic Pathway:



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A hypothetical metabolic pathway for **4-Trifluoroacetamidoaniline**.

The primary routes of metabolism for anilines and acetanilides typically involve:

- Phase I Reactions: Cytochrome P450 (CYP450) enzymes can catalyze the hydroxylation of the aromatic ring. Hydrolysis of the amide bond can also occur, leading to the formation of p-phenylenediamine and trifluoroacetic acid.
- Phase II Reactions: The hydroxylated metabolites and the free amino group can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body. Studies on related compounds like 4-fluoroaniline and other trifluoromethylanilines have shown that ring hydroxylation and subsequent conjugation are major metabolic pathways.^{[4][5]}

Signaling Pathways

The biological activity of **4-Trifluoroacetamidoaniline** has not been extensively characterized. However, aniline derivatives are known to interact with various biological targets. The trifluoromethyl group can significantly enhance binding affinity to certain proteins due to its lipophilicity and ability to form hydrogen bonds. Further research is required to identify specific signaling pathways that may be modulated by this compound. Potential areas of investigation could include its effects on inflammatory pathways, receptor tyrosine kinases, or other targets relevant to drug discovery.

Conclusion

4-Trifluoroacetamidoaniline is a compound with physicochemical properties that make it a valuable building block in the design of new chemical entities. This guide has summarized its core properties, provided generalized experimental protocols for its synthesis and characterization, and offered insights into its potential metabolic fate. The lack of extensive experimental data highlights the need for further research to fully elucidate its physicochemical profile and biological activities. Such studies will be crucial for unlocking its full potential in the fields of medicinal chemistry and drug development.

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